6-Morpholinonicotinic Acid

Overview

Description

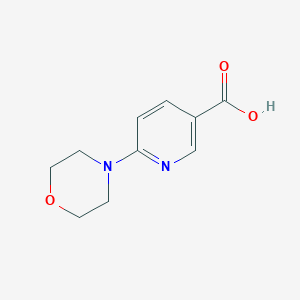

6-Morpholinonicotinic acid (CAS: 120800-52-4) is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol. It features a nicotinic acid backbone substituted with a morpholine group at the 6-position of the pyridine ring. Key physicochemical properties include:

- Melting Point: 256–261°C (reported variations due to purity differences)

- Boiling Point: 446.1°C at 760 mmHg

- Density: 1.313–1.314 g/cm³

- Hazards: Classified as an irritant (Xi) with risk code R36/37/38 (irritating to eyes, skin, and respiratory system) .

This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor in transition-metal-free decarboxylative iodination reactions to synthesize iodinated pyridine derivatives .

Preparation Methods

The synthesis of 6-Morpholinonicotinic acid typically involves the reaction of nicotinic acid with morpholine under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Morpholinonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the morpholine group can be replaced or modified. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

2.1. Cancer Research

One of the primary applications of 6-MNA is in cancer research. Studies have indicated that derivatives of nicotinic acid can exhibit anti-cancer properties by modulating various biological pathways:

- Mechanism of Action : 6-MNA may interfere with the proliferation of cancer cells through apoptosis induction and inhibition of angiogenesis.

- Case Study : A study demonstrated that 6-MNA derivatives showed significant cytotoxicity against specific cancer cell lines, indicating potential as a chemotherapeutic agent .

2.2. Neuropharmacology

6-MNA has been investigated for its effects on the central nervous system (CNS):

- Neuroprotective Effects : Research suggests that nicotinic acid derivatives can protect neurons from oxidative stress and excitotoxicity.

- Case Study : In animal models, administration of 6-MNA resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential in treating neurodegenerative diseases .

2.3. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

- Mechanism : 6-MNA may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Case Study : In a controlled experiment, mice treated with 6-MNA exhibited lower levels of inflammatory markers compared to the control group, highlighting its therapeutic potential in inflammatory diseases .

3.1. Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-cancer | Induction of apoptosis | |

| Neuroprotection | Reduced neuroinflammation | |

| Anti-inflammatory | Inhibition of cytokines |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the efficacy of 6-MNA in combination with other therapeutic agents could enhance treatment outcomes in cancer and neurodegenerative diseases.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which 6-MNA exerts its biological effects.

- Clinical Trials : Transitioning from preclinical studies to clinical trials will be crucial to assess the safety and efficacy of 6-MNA in humans.

Mechanism of Action

The mechanism of action of 6-Morpholinonicotinic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following nicotinic acid derivatives share structural or functional similarities with 6-morpholinonicotinic acid:

Research Findings and Trends

- Decarboxylative Functionalization: this compound’s decarboxylative iodination highlights its utility in sustainable synthesis, avoiding transition-metal catalysts .

- Environmental Impact: 6-CNA’s detection in water systems underscores the need for improved degradation strategies for neonicotinoid derivatives .

- Drug Discovery : Morpholine-substituted nicotinic acids are prioritized in kinase inhibitor design due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

6-Morpholinonicotinic acid (6-MNA) is a compound derived from nicotinic acid, featuring a morpholine ring that contributes to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

6-MNA is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

The morpholine moiety enhances the compound's solubility and binding affinity to biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

1. Antimicrobial Activity

Research indicates that 6-MNA exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 7.81 |

| Escherichia coli | 15.62 |

| Streptococcus pneumoniae | 10.00 |

These results suggest that 6-MNA could be a promising candidate for developing new antibiotics, particularly against resistant strains .

2. Anti-inflammatory Effects

6-MNA has demonstrated anti-inflammatory properties in various in vitro and in vivo studies. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. A notable study showed that treatment with 6-MNA significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential use in managing inflammatory diseases .

3. Neuroprotective Activity

The neuroprotective effects of 6-MNA have been investigated in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions by modulating the Nrf2/HO-1 signaling pathway, which is crucial for antioxidant defense mechanisms. This suggests a role for 6-MNA in protecting against neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

The biological activities of 6-MNA can be attributed to several mechanisms:

- Nicotinic Receptor Modulation : As a derivative of nicotinic acid, 6-MNA binds to nAChRs, influencing neurotransmitter release and neuronal excitability.

- Antioxidant Activity : By activating the Nrf2 pathway, 6-MNA promotes the expression of antioxidant enzymes, reducing oxidative stress in cells.

- Cytokine Inhibition : The compound inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

- Antimicrobial Efficacy Study :

- Neuroprotective Effects Study :

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-Morpholinonicotinic Acid, and how can its structural identity be confirmed?

- Methodological Answer : Synthesis typically involves coupling morpholine with nicotinic acid derivatives under controlled conditions. Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : To verify the morpholine ring integration and aromatic proton signals from the nicotinic acid moiety.

- Infrared (IR) Spectroscopy : To confirm carbonyl (C=O) and morpholine ring vibrations (C-O-C).

- Mass Spectrometry (MS) : For molecular ion peak alignment with the molecular formula (C₁₀H₁₂N₂O₃, MW 208.21 g/mol) .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm. Reference standards (≥95% purity) are critical for comparison.

- Thin-Layer Chromatography (TLC) : Employ silica gel plates and a solvent system like ethyl acetate:methanol (9:1) to monitor reaction progress.

- Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with biomolecules (e.g., proteins or nucleic acids)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold sensor chip to measure binding kinetics with target proteins (e.g., IL-6 or MMP3).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Circular Dichroism (CD) : Monitor conformational changes in nucleic acids upon binding .

- Experimental Controls : Include negative controls (e.g., non-target proteins) and buffer blanks to minimize nonspecific binding artifacts.

Q. How should researchers address contradictions in reported physical properties, such as melting point variability (256–261°C)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform multiple heating-cooling cycles to distinguish polymorphic forms or hydrate phases.

- Purity Assessment : Use HPLC to rule out impurities (e.g., residual solvents or byproducts) that depress melting points.

- Interlaboratory Comparison : Cross-validate results with independent labs using standardized protocols .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading).

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites for functionalization (e.g., morpholine ring vs. pyridine nitrogen).

- In Silico Screening : Dock derivatives into protein active sites (e.g., kinase domains) to prioritize synthesis targets .

Q. How can novel analytical methods be developed to quantify this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+ mode) and fragment patterns for selective detection.

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from serum or tissue homogenates.

- Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and matrix effects per ICH guidelines .

Q. Key Considerations for Experimental Reproducibility

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDSDFLDYNISKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380097 | |

| Record name | 6-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-52-4 | |

| Record name | 6-Morpholinonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120800-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Morpholin-4-yl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.